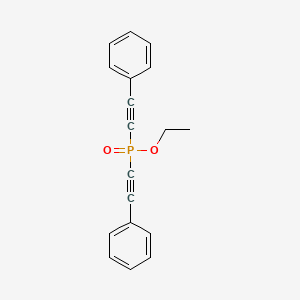
Ethyl bis(phenylethynyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis(phenylethynyl)phosphinate is an organophosphorus compound with the molecular formula C18H15O2P It is characterized by the presence of two phenylethynyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(phenylethynyl)phosphinate typically involves the reaction of ethyl phosphinate with phenylacetylene under specific conditions. One common method is the Arbusov reaction, where ethyl bis(bromomethyl)phosphinate reacts with triethyl phosphite and trimethyl phosphite to produce bis(phosphonomethyl)phosphinate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Ethyl bis(phenylethynyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may involve ligands such as proline or pipecolinic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.
Scientific Research Applications
Ethyl bis(phenylethynyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl bis(phenylethynyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may inhibit enzymes by mimicking natural substrates or transition states . The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Phosphinic Acid: Similar in structure but lacks the phenylethynyl groups.
Phosphonates: Contain a phosphorus-carbon bond but differ in their chemical properties and reactivity.
Phosphates: Widely found in nature and have different biological roles compared to phosphinates.
Uniqueness: Ethyl bis(phenylethynyl)phosphinate is unique due to the presence of phenylethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Properties
CAS No. |
25411-71-6 |
|---|---|
Molecular Formula |
C18H15O2P |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[ethoxy(2-phenylethynyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3 |
InChI Key |
GEERCFCVZLZTDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















